2-(1-Adamantylsulfanyl)acetonitrile

Description

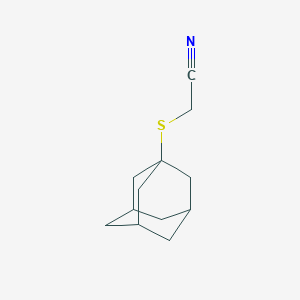

2-(1-Adamantylsulfanyl)acetonitrile is a nitrile derivative featuring a sulfanyl (thioether) bridge connecting an adamantane moiety to an acetonitrile group. The adamantane core, a rigid tricyclic hydrocarbon, imparts exceptional steric bulk and lipophilicity, which influence the compound’s solubility, stability, and reactivity. This structure is of interest in medicinal chemistry and materials science due to adamantane’s ability to enhance bioavailability and thermal resistance in polymers .

Properties

IUPAC Name |

2-(1-adamantylsulfanyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NS/c13-1-2-14-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,2-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLDAGDKWNSOZIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)SCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Adamantylsulfanyl)acetonitrile typically involves the reaction of 1-adamantylthiol with chloroacetonitrile under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiolate anion attacks the carbon atom of the chloroacetonitrile, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-Adamantylsulfanyl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted amides or esters.

Scientific Research Applications

2-(1-Adamantylsulfanyl)acetonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential use in drug development, particularly in antiviral and anticancer therapies.

Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(1-Adamantylsulfanyl)acetonitrile largely depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The adamantane moiety provides a rigid and bulky structure that can enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

2-(1-Adamantylsulfanyl)acetonitrile

- Structure : Adamantyl (tricyclo[3.3.1.1³,⁷]decane) group linked via a sulfanyl bridge to acetonitrile.

- Key Features: High rigidity, non-polar character, and strong C–S bond stability.

2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile (CAS 1461713-49-4)

- Structure : Benzylsulfanyl group attached to a cyclopentyl ring, connected to acetonitrile .

- Key Differences: Aromatic vs.

[(1-Methyl-1H-imidazol-2-yl)sulfanyl]acetic Acid

- Structure : Sulfanyl-linked imidazole heterocycle with a carboxylic acid group .

- Key Differences :

- Heteroatoms : Imidazole’s nitrogen atoms enable hydrogen bonding and coordination chemistry, unlike adamantane’s purely hydrocarbon framework.

- Acid Functionality : The carboxylic acid group introduces pH-dependent solubility and reactivity.

Physical and Electronic Properties

- Electronic Structure :

Reactivity and Stability

Adamantyl Influence :

Benzylsulfanyl vs. Imidazole Derivatives :

- Oxidation Sensitivity : Benzylsulfanyl groups may oxidize to sulfoxides/sulfones under mild conditions, while imidazole derivatives are prone to tautomerization and metal coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.